molecular formula C9H9FN2O B11909164 (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B11909164
M. Wt: 180.18 g/mol
InChI Key: DLNRTFMIWCVDRC-RXMQYKEDSA-N
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Description

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 3rd position, and a dihydroquinoxalinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that quinoxaline derivatives, including (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one, exhibit promising anticancer properties. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated selective targeting of cancer cells with IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7 . The structural features of quinoxaline compounds are believed to facilitate interactions with specific molecular targets in cancer cells, enhancing their therapeutic efficacy.

Antiviral Properties

Quinoxaline-based compounds have shown potential as antiviral agents. A study highlighted the synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea, which exhibited significant activity against viruses such as Ebola and Marburg . The incorporation of fluorinated groups into the quinoxaline structure appears to enhance its biological activity, making it a candidate for further development in antiviral therapies.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been extensively studied. Compounds containing the quinoxaline core have demonstrated activity against various bacterial and fungal strains. For example, certain synthesized derivatives showed low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as future antibacterial agents .

Visible-Light Driven Difluoromethylation

A novel approach utilizes visible-light-driven difluoromethylation to synthesize diverse quinoxaline derivatives efficiently. This method employs photocatalysts in the presence of difluoromethyl radical sources to facilitate the transformation . Such innovative synthetic routes not only enhance yield but also expand the library of available quinoxaline compounds for research and development.

Traditional Synthetic Routes

Traditional methods for synthesizing quinoxaline derivatives often involve multi-step reactions starting from readily available precursors. These approaches typically require careful optimization to improve yields and reduce reaction times.

Case Study 1: Anticancer Activity Assessment

In a comprehensive study assessing the anticancer activity of various quinoxaline derivatives, researchers synthesized a series of compounds based on this compound. The results indicated that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity against cancer cell lines, providing insight into structure–activity relationships .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of a difluoromethyl-functionalized quinoxaline derivative against viral infections. The compound was shown to inhibit viral replication effectively in vitro, supporting its potential as a lead compound for further drug development targeting viral pathogens .

Data Summary Table

Application TypeCompoundBiological ActivityIC50 Range
AnticancerQuinoxaline DerivativesSelective targeting in cancer cells1.9 - 7.52 μg/mL
AntiviralDifluoromethyl-quinozineInhibition of viral replicationNot specified
AntimicrobialQuinoxaline DerivativesActivity against bacterial strainsLow MIC values

Mechanism of Action

The mechanism of action of (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The fluorine atom and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-5-chloro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
  • (3R)-5-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
  • (3R)-5-iodo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Uniqueness

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

The compound (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoxaline core with a fluorine atom and a methyl group at specific positions. Its molecular formula is C9H8FN2OC_9H_8FN_2O, and it has a molecular weight of approximately 180.17 g/mol.

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many studies have focused on their potential as anticancer agents, particularly against various human cancer cell lines.
  • VEGFR Inhibition : Certain derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in tumor angiogenesis.

Case Study 1: VEGFR-2 Inhibition

A study published in 2021 synthesized new series of 3-methylquinoxalines, including derivatives similar to this compound. These compounds were evaluated for their cytotoxic effects on HepG-2 and MCF-7 cancer cell lines. The most promising derivative exhibited significant VEGFR-2 inhibitory activity, leading to apoptosis in cancer cells through the activation of caspases and modulation of BAX/Bcl-2 ratios .

Case Study 2: Cytotoxicity Assays

In another investigation, quinoxaline derivatives were tested against A431 human epidermoid carcinoma cells. The results indicated that certain compounds displayed notable cytotoxicity with IC50 values in the micromolar range. Specifically, compounds were found to inhibit Stat3 phosphorylation, an important pathway in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the quinoxaline structure significantly influenced biological activity. For instance:

CompoundStructure ModificationIC50 (µM)Activity Type
Compound 11eMethyl group addition0.29Cytotoxicity
Compound 12gFluorine substitution0.90VEGFR Inhibition

This table illustrates how specific structural changes can enhance the efficacy of these compounds against cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Inhibition of Angiogenesis : Blocking the VEGFR pathway reduces blood supply to tumors.
  • DNA Intercalation : Some derivatives have shown potential in binding to DNA, disrupting replication processes.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

DLNRTFMIWCVDRC-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N1)C(=CC=C2)F

Canonical SMILES

CC1C(=O)NC2=C(N1)C(=CC=C2)F

Origin of Product

United States

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